molecular formula C11H22N2O2 B1670026 n-Methyl-n-nitrosodecanamide CAS No. 16395-84-9

n-Methyl-n-nitrosodecanamide

Cat. No.: B1670026
CAS No.: 16395-84-9
M. Wt: 214.3 g/mol
InChI Key: PSMZUKBBNLZCFB-UHFFFAOYSA-N
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Description

Properties

CAS No.

16395-84-9

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

IUPAC Name

N-methyl-N-nitrosodecanamide

InChI

InChI=1S/C11H22N2O2/c1-3-4-5-6-7-8-9-10-11(14)13(2)12-15/h3-10H2,1-2H3

InChI Key

PSMZUKBBNLZCFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)N(C)N=O

Canonical SMILES

CCCCCCCCCC(=O)N(C)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanamide, N-methyl-N-nitroso-

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-N-nitroso-1-decanamine
  • Synonyms: N-Nitroso-N-methyldecylamine
  • CAS Registry Number : 75881-22-0
  • Molecular Formula : C₁₁H₂₄N₂O
  • Molecular Weight : 200.32 g/mol
  • Structure : A nitrosamine featuring a 10-carbon alkyl chain (decanamine) with methyl and nitroso groups attached to the nitrogen atom .

Key Characteristics :
This compound belongs to the N-nitrosamine family, characterized by the presence of a nitroso (–N=O) group bonded to a secondary amine. Its long alkyl chain distinguishes it from smaller, more widely studied nitrosamines like N-Nitrosodimethylamine (NDMA). The extended hydrocarbon chain likely influences its solubility (lower water solubility compared to shorter-chain analogs) and metabolic pathways .

Comparison with Structurally Similar Nitrosamines

Structural and Chemical Properties

The table below compares n-Methyl-n-nitrosodecanamide with other N-nitrosamines, highlighting differences in alkyl chain length, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Structural Features
This compound 75881-22-0 C₁₁H₂₄N₂O 200.32 C10 Long-chain alkyl group (C10)
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O 74.08 C1 (methyl) Two methyl groups attached to nitrogen
N-Nitrosodiethylamine (NDEA) 55-18-5 C₄H₁₀N₂O 102.14 C2 (ethyl) Two ethyl groups
N-Nitroso-N-methyloctadecylamine 69112-94-3 C₁₉H₄₀N₂O 312.54 C18 Extremely long alkyl chain (C18)
N-Methyl-N-nitrosobenzamide 63412-06-6 C₈H₈N₂O₂ 164.16 N/A Aromatic benzamide group instead of alkyl

Key Observations :

  • Alkyl Chain Impact: Longer chains (e.g., C10 in this compound vs.
  • Aromatic vs. Aliphatic : N-Methyl-N-nitrosobenzamide replaces alkyl groups with a benzamide moiety, which could enhance stability and resistance to enzymatic degradation .

Toxicological and Regulatory Considerations

  • NDMA: A well-documented potent carcinogen (IARC Group 2A), with a toxicological threshold of 96 ng/day in pharmaceuticals. Its small size facilitates rapid absorption and metabolic activation to DNA-alkylating agents .
  • NDEA: Similar carcinogenicity to NDMA but with higher molecular weight and slightly different metabolic intermediates due to ethyl groups .
  • Regulatory agencies like the FDA and EMA impose strict limits on nitrosamine impurities in drugs (generally < 1 ppm) .
  • Regulatory Gaps : Longer-chain nitrosamines (e.g., C10, C18) are less studied, and their acceptable intake limits remain undefined compared to NDMA or NDEA .

Analytical Detection and Challenges

  • NDMA/NDEA : Routinely detected via GC-MS or LC-MS/MS in pharmaceuticals and water due to their volatility and polarity .
  • Advanced techniques like high-resolution mass spectrometry (HRMS) may be required .

Research and Knowledge Gaps

  • Metabolism : The metabolic pathway of this compound is unclear. Longer chains may undergo β-oxidation, yielding intermediates distinct from NDMA .
  • Environmental Persistence : The C10 chain could enhance environmental persistence compared to smaller nitrosamines, but data are lacking .
  • Carcinogenicity: While NDMA’s mechanism involves cytochrome P450-mediated activation to methyldiazonium ions, the impact of longer chains on this process requires investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Methyl-n-nitrosodecanamide
Reactant of Route 2
n-Methyl-n-nitrosodecanamide

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